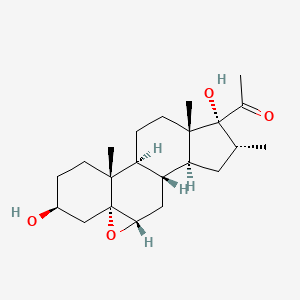
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound It is known for its unique structure, which includes an epoxy group at the 5alpha,6alpha position and hydroxyl groups at the 3beta and 17 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha position.
Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.
Methylation: Introduction of a methyl group at the 16alpha position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the epoxy group to form diols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Aplicaciones Científicas De Investigación
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-21-yl acetate
- 9beta,11beta-epoxy-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Uniqueness
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one is unique due to its specific epoxy and hydroxyl group positions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Actividad Biológica
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one (CAS 56630-87-6) is a steroid compound that has garnered attention in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including its chemical properties, metabolic pathways, and implications in health and disease.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H34O4 |
| Molar Mass | 362.5 g/mol |
| Melting Point | Not specified |
| Synonyms | 5,6α-Epoxy-3β,17α-dihydroxy-16α-methylpregnan-20-one |
1. Metabolism and Microbial Transformation
Research indicates that 5alpha,6alpha-epoxy compounds undergo microbial metabolism, particularly through fermentation processes involving fungi such as Trichoderma viride. This transformation yields various metabolites that exhibit distinct biological activities. For instance, the fermentation of related compounds has produced metabolites like 3beta,5alpha,6beta-trihydroxy-16-pregnen-20-one and others that have been characterized using spectroscopic methods .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that related epoxide compounds can inhibit cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme implicated in breast cancer progression. Inhibition of ChEH leads to the accumulation of 5,6α-epoxy-cholesterol (5,6α-EC), which has been associated with differentiation and apoptosis in cancer cells. This mechanism indicates that this compound may share similar pathways in exerting anticancer effects .
3. Modulation of Cholesterol Metabolism
5alpha,6alpha-Epoxy compounds are known to act as modulators of cholesterol metabolism. They influence the liver X receptor (LXR) signaling pathway, which plays a critical role in maintaining cholesterol homeostasis. The interaction with LXR suggests that these compounds could be utilized in therapeutic strategies for conditions related to cholesterol dysregulation .
Case Study 1: Anticancer Activity
A study investigated the effects of cholesterol epoxides on breast cancer cells. The results indicated that accumulation of 5,6α-EC due to ChEH inhibition led to significant cell death and differentiation effects in vitro. This finding supports the hypothesis that compounds like this compound could be developed as therapeutic agents against breast cancer .
Case Study 2: Metabolic Pathways
In another study focusing on metabolic pathways, researchers explored the microbial transformation of steroid epoxides. The findings revealed that specific fungal strains could convert these epoxides into more biologically active forms, indicating potential applications in biotransformation processes for drug development .
Propiedades
Número CAS |
56630-87-6 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[(1S,2R,5S,7R,9S,11R,12S,14R,15R,16S)-5,15-dihydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone |
InChI |
InChI=1S/C22H34O4/c1-12-9-17-15-10-18-21(26-18)11-14(24)5-7-19(21,3)16(15)6-8-20(17,4)22(12,25)13(2)23/h12,14-18,24-25H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
Clave InChI |
KJCQIPXVQPRPPF-WOHDBFHPSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]4[C@@]5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
SMILES canónico |
CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















